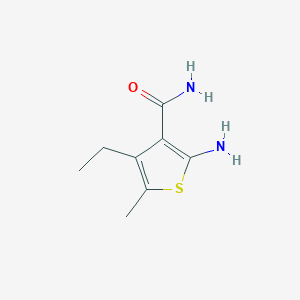
2-Amino-4-ethyl-5-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategies that can include reactions with acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine to obtain compounds with novel fluorescence properties (Guo Pusheng, 2009). Additionally, methods such as treatment of thiophenecarbonyl chloride with omega-aminoalkylamine or the use of epoxidation and amide bond formation techniques are common in synthesizing compounds with potential radiosensitization and cytotoxic capabilities (M. Threadgill et al., 1991).
Molecular Structure Analysis
The molecular structure of thiophene derivatives like methyl-3-aminothiophene-2-carboxylate has been elucidated through single crystal X-ray diffraction, revealing their crystallization in the monoclinic crystal system and the presence of various inter- and intra-interactions contributing to the stability of their crystal packing (Y. Tao et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions, including with dimethyl acetylenedicarboxylate or methyl propiolate, leading to the formation of compounds with potential as radiosensitizers or cytotoxins (H. Matsunaga et al., 1986). These reactions highlight the reactivity and potential utility of thiophene derivatives in various applications.
Physical Properties Analysis
The physical properties of thiophene derivatives, including their solubility, crystalline form, and stability, are crucial for their application in organic synthesis, medicine, dyes, and pesticides. Detailed studies provide insights into the factors influencing these properties, such as molecular geometry and intermolecular interactions (D. Dey et al., 2012).
科学的研究の応用
AMPK Activation and Independent Effects
5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a pharmacological modulator used to study AMPK activity. Studies reveal both AMPK-dependent and independent effects of AICAr on metabolism, exercise, and cancer, highlighting the complexity of interpreting studies based on AMPK signaling pathway interventions (Visnjic et al., 2021).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including 4(5)-aminoimidazol-5(4)-carboxamide, have shown promise in antitumor activities. These compounds have progressed through preclinical testing, suggesting a potential framework for developing new antitumor drugs based on their unique biological properties (Iradyan et al., 2009).
Organic Thermoelectric Materials
The compound poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been researched for their thermoelectric properties. Such materials are of interest for niche and military applications, where attributes like weight, size, and flexibility are critical. This research provides a perspective on the potential for compounds with thiophene structures in developing efficient organic thermoelectric materials (Yue & Xu, 2012).
Spin Label Amino Acid TOAC
2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) and its use in peptide studies demonstrate the utility of incorporating spin label probes into peptides. This approach is valuable for analyzing peptide secondary structure and dynamics, indicating how specific amino acid derivatives can be instrumental in biochemical research (Schreier et al., 2012).
Safety And Hazards
特性
IUPAC Name |
2-amino-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-5-4(2)12-8(10)6(5)7(9)11/h3,10H2,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADYXDHUSEPID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360249 |
Source


|
| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethyl-5-methylthiophene-3-carboxamide | |
CAS RN |
350996-89-3 |
Source


|
| Record name | 2-amino-4-ethyl-5-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B52202.png)
![2-Mercapto-5-methoxyimidazole[4,5-b]pyridine](/img/structure/B52204.png)
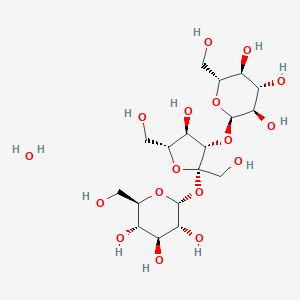
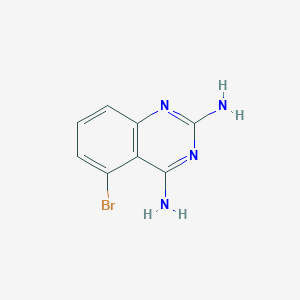
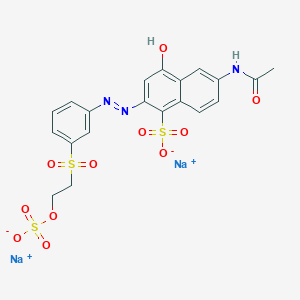
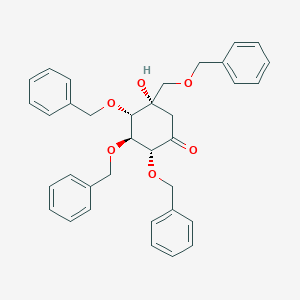
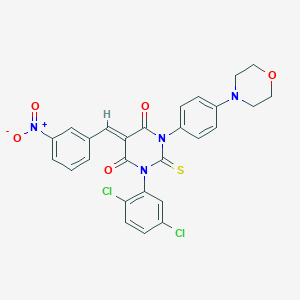
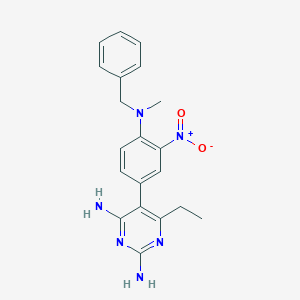
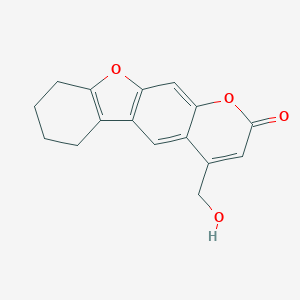
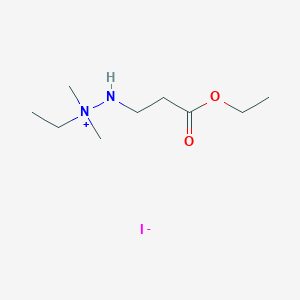
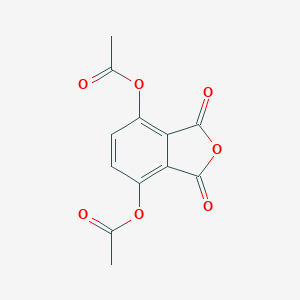
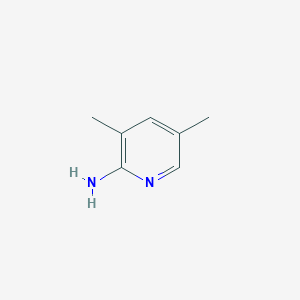
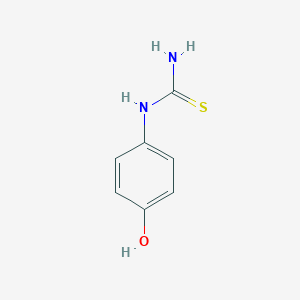
![[(2,2-Diethoxyethyl)sulfanyl]benzene](/img/structure/B52236.png)